![molecular formula C14H19N3O2 B1238257 (1E)-1-[(2-methylphenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one](/img/structure/B1238257.png)
(1E)-1-[(2-methylphenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-methylphenyl)hydrazinylidene]-1-(4-morpholinyl)-2-propanone is a member of phenylhydrazines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis and X-ray structure analysis of compounds similar to "(1E)-1-[(2-methylphenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one" have been studied, highlighting the importance of the N―N double bond geometry and partial delocalization across the linear triazene moiety. These compounds exhibit significant absorption in the UV range due to π π* and n π* transitions, with emissions observed in both acetonitrile and 2-methyltetrahydrofuran solutions (Taylor Chin et al., 2010).
Photophysical Characterization
- Research has shown that derivatives of this compound display photophysical characteristics, such as intense absorption bands in dilute solutions and varying emission wavelengths under different temperatures. These properties are crucial for applications in materials science, especially in the development of photoluminescent materials and sensors (Taylor Chin et al., 2010).
Antimicrobial and Antitumor Activity
- Some derivatives have been synthesized and tested for antimicrobial activity, demonstrating the compound's potential in developing new antimicrobial agents. The structure-activity relationship of these derivatives provides insights into designing more effective compounds (A. Idhayadhulla et al., 2011).
- Additionally, certain derivatives have shown antitumor activity, highlighting the potential of these compounds in cancer research and therapy. The synthesis of these derivatives and their biological evaluation can lead to the discovery of new anticancer drugs (A. U. Isakhanyan et al., 2016).
QSAR Analysis
- QSAR (Quantitative Structure-Activity Relationship) analysis of certain derivatives has been conducted to understand the molecular structure parameters and their correlation with antioxidant activity. This research is pivotal in designing new compounds with enhanced antioxidant properties, which can be applied in various fields, including pharmaceuticals and food science (І. Drapak et al., 2019).
Eigenschaften
Molekularformel |
C14H19N3O2 |
|---|---|
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
(1E)-1-[(2-methylphenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one |
InChI |
InChI=1S/C14H19N3O2/c1-11-5-3-4-6-13(11)15-16-14(12(2)18)17-7-9-19-10-8-17/h3-6,15H,7-10H2,1-2H3/b16-14+ |
InChI-Schlüssel |
LYJVIKGETNIJGO-JQIJEIRASA-N |
Isomerische SMILES |
CC1=CC=CC=C1N/N=C(\C(=O)C)/N2CCOCC2 |
SMILES |
CC1=CC=CC=C1NN=C(C(=O)C)N2CCOCC2 |
Kanonische SMILES |
CC1=CC=CC=C1NN=C(C(=O)C)N2CCOCC2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


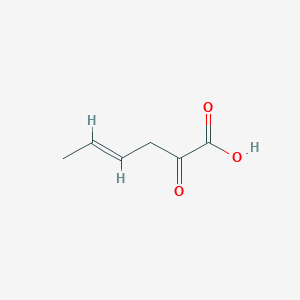
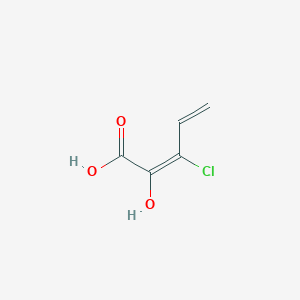
![4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonic acid](/img/structure/B1238179.png)
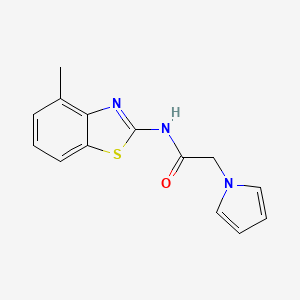
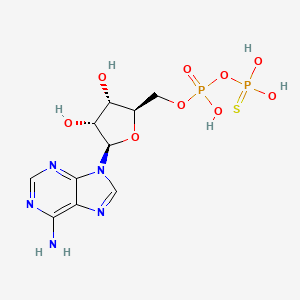
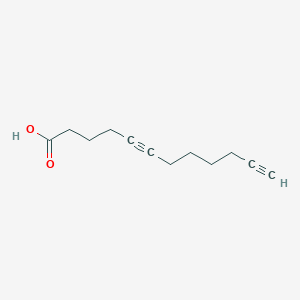
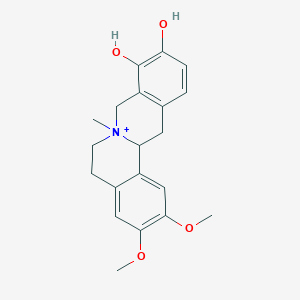

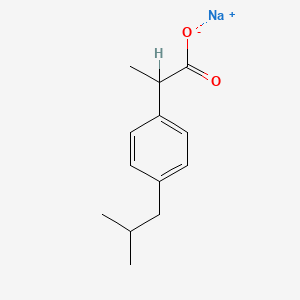
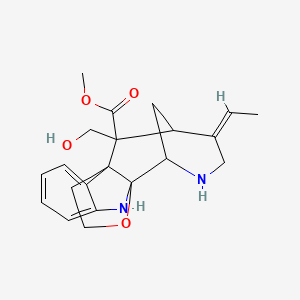
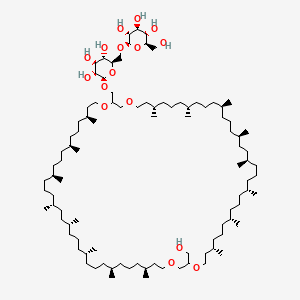
](/img/structure/B1238195.png)


